molecular formula C27H25NO4S B1675564 Lilly 117018 CAS No. 63676-25-5

Lilly 117018

Cat. No. B1675564
CAS RN: 63676-25-5
M. Wt: 459.6 g/mol
InChI Key: JLERVPBPJHKRBJ-UHFFFAOYSA-N
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Description

Lilly 117018, also known as LY 117018, is a Raloxifene analog and a selective estrogen receptor modulator . It has been used in experiments for its antiproliferative effects on breast cancer cell lines . It has also been used in the selection of a stable variant of the MCF-7 human breast cancer cell line (LY2) that is resistant to LY 117018 .


Molecular Structure Analysis

The molecular structure of Lilly 117018 is described as 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl 4-[2-(1-pyrrolidinyl)ethoxy] phenyl ketone . The molecular weight is 459.56 and the formula is C27H25NO4S .

Scientific Research Applications

Developing Good Scientific Publishing Practices

Eli Lilly and Company (Lilly) emphasizes transparency in scientific publishing. They collaborate closely with external and internal researchers in publishing Lilly-sponsored research, ensuring balanced and objective presentation. Lilly's Principles of Medical Research mandate public disclosure of all significant medical research results, irrespective of their favorability to Lilly's products. They actively involve authors in manuscript development, following strict guidelines against 'ghost' or 'guest' authorship (Dowsett, Van Campen & Bednar, 2010).

Legal and Patent Challenges

Lilly's engagement in legal disputes over patent rights, such as the case with the University of California over the insulin gene, reflects the complex interplay between scientific innovation, intellectual property, and legal frameworks. These disputes highlight the challenges faced in protecting and commercializing scientific discoveries (Marshall, 1997).

Advances in Drug Discovery

Lilly has been instrumental in developing new strategies for drug discovery. This includes a focus on phenotypic drug discovery, which involves testing compounds in complex biological systems. Their research has led to the identification of novel molecular targets and the development of innovative chemical scaffolds for therapeutic purposes (Lee et al., 2012).

Global Research Collaboration

Academia-Industry Partnerships

Lilly fosters academia-industry partnerships through initiatives like the Lilly Research Award Program. This program enables collaborative projects between Lilly scientists and academic researchers, focusing on areas like flow chemistry for drug discovery. Such partnerships are crucial in advancing research and development in the pharmaceutical industry (Mateos, 2019).

properties

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4S/c29-20-7-3-19(4-8-20)27-25(23-12-9-21(30)17-24(23)33-27)26(31)18-5-10-22(11-6-18)32-16-15-28-13-1-2-14-28/h3-12,17,29-30H,1-2,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLERVPBPJHKRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80213055
Record name LY 117018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lilly 117018

CAS RN

63676-25-5
Record name [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-pyrrolidinyl)ethoxy]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63676-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 117018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063676255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 117018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENETHIPYLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQT7VSR3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The yellow oil obtained from Example 4 above was dissolved in 700 ml of methanol, and 100 ml. of 5 sodium hydroxide was added. The mixture was stirred for 2 hours at ambient temperature, and then the solvent was removed under vacuum. The residue was dissolved in 500 ml. of water and was washed with two 500 ml portions of diethyl ether. The water layer was acidified to pH 2 with cold methanesulfonic acid, was diluted to about 3 liters, and was washed again with two 1 liter portions of diethyl ether. The aqueous layer was separated, degassed under vacuum, and made basic by addition of sodium bicarbonate. A precipitate developed, and was collected by filtration and washed with water. The solids were vacuum dried at 70° C. to obtain 13 g. of impure product, which was dissolved in 500 ml. of hot acetone, filtered and evaporated down to approximately 100 ml. volume. The solution was cooled and scratched to obtain 11.3 g of product.
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Synthesis routes and methods II

Procedure details

A 23.8 g. portion of the product of Example 3 above was added to 600 ml. of tetrahydrofuran, 240 ml. of methanol and 40 ml. of 5 N sodium hydroxide. The mixture was stirred at ambient temperature for 60 hours, and then it was evaporated under vacuum. The residue was diluted to 400 ml. with water, and the solution was continuously extracted with diethyl ether for 8 hours. The aqueous phase was then filtered, cooled to below 10°, and acidified to pH 2 with methanesulfonic acid. It was then diluted to about 7 liters with water, and was extracted with diethyl ether. The aqueous layer was degassed under vacuum and made basic with sodium bicarbonate. The solids which precipitated were collected and vacuum dried, and purified by column chromatography on a 4.5×60 cm. column of silica gel, using as eluant a gradient composed of 2 liters of 1% methanol in chloroform phasing to 2 liters of 25% methanol in chloroform. Twenty ml. fractions were collected, and fractions 33 through 150 gave 13.5 g. of product, m.p. 146°-147° after crystallization from acetone. Its UV spectrum showed an absorption maximum at 290 nm. (32,500). The IR spectrum showed a maximum at 1607 cm.-1 attributable to the conjugated eneone system.
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Synthesis routes and methods III

Procedure details

A 5 g. portion of 6-methanesulfonyloxy-2-(4-methanesulfonyloxyphenyl)-3-[4-(2-pyrrolidinoethoxy)benzoyl]benzo[b]thiophene, hydrochloride, was dissolved in 125 ml. of denatured ethanol and 15 ml. of 5 N sodium hydroxide, and the mixture was stirred under reflux for one hour. The ethanol was then evaporated away under vacuum, and the residue was dissolved in water. The mixture was then made acid with 1 N hydrochloric acid, and was then made basic with sodium bicarbonate. The basic solution was extracted three times with 100 ml. portions of ethyl acetate, dried over magnesium sulfate, filtered and evaporated to an oil, 3.6 g., under vacuum. The oil was shown by thin layer chromatography to contain the desired product by comparison with authentic samples. It was purified further by chromatography on silica gel by elution with 6% methanol in chloroform. The size of the column was 3.5×2.5 cm., and 20 ml. fractions were collected. Fractions 31 through 150 contained 2.4 g. of partially purified product, which was identified by thin layer chromatographic comparison with an authentic sample of the desired product.
Name
6-methanesulfonyloxy-2-(4-methanesulfonyloxyphenyl)-3-[4-(2-pyrrolidinoethoxy)benzoyl]benzo[b]thiophene, hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CC Kannas, I Kalvari, G Lambrinidis… - … Chemistry & High …, 2015 - ingentaconnect.com
Modern methods of drug discovery and development in recent years make a wide use of computational algorithms. These methods utilise Virtual Screening (VS), which is the …
Number of citations: 4 www.ingentaconnect.com
CC Kannas - 2017 - gnosis.library.ucy.ac.cy
The field of Scientific Workflow Management Systems (SWMSs) has been receiving considerable interest in recent years. There are fields such as life sciences, video processing and …
Number of citations: 3 gnosis.library.ucy.ac.cy
IPC Class, A USPC - The Journal of Pharmacology and …, 2013 - patentsencyclopedia.com
Compounds and Methods for Treating Pain - Patent application Patents - stay tuned to the technology Inventors list Assignees list Classification tree browser Top 100 Inventors Top 100 …
Number of citations: 1 www.patentsencyclopedia.com

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